Perfluorophenyl pyridine-4-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluorophenyl pyridine-4-sulfonate is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a pentafluorophenyl group attached to a pyridine ring via a sulfonate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Perfluorophenyl pyridine-4-sulfonate typically involves the reaction of pentafluorophenol with pyridine-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Perfluorophenyl pyridine-4-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The sulfonate group can act as a leaving group in coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a pyridine N-oxide.
Scientific Research Applications
Perfluorophenyl pyridine-4-sulfonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.
Biological Research: It serves as a probe or reagent in biochemical assays to study enzyme activity and protein interactions.
Pharmaceuticals: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Perfluorophenyl pyridine-4-sulfonate involves its interaction with various molecular targets. The pentafluorophenyl group enhances the compound’s ability to interact with electron-rich sites, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions facilitate the compound’s binding to specific enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Pentafluorophenylacetic Acid: Similar in structure but lacks the pyridine ring and sulfonate group.
Pentafluorophenyl Pyridine-2-Sulfonate: Similar but with the sulfonate group attached to the 2-position of the pyridine ring.
Trifluoromethylpyridine: Contains a trifluoromethyl group instead of a pentafluorophenyl group.
Uniqueness: Perfluorophenyl pyridine-4-sulfonate is unique due to the combination of the highly electron-withdrawing pentafluorophenyl group and the versatile pyridine ring. This combination imparts distinct reactivity and binding properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) pyridine-4-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F5NO3S/c12-6-7(13)9(15)11(10(16)8(6)14)20-21(18,19)5-1-3-17-4-2-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXRRGCZEYJDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F5NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.